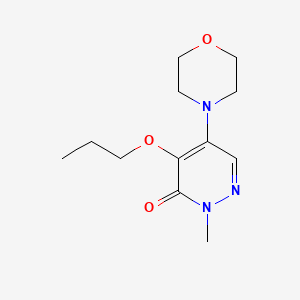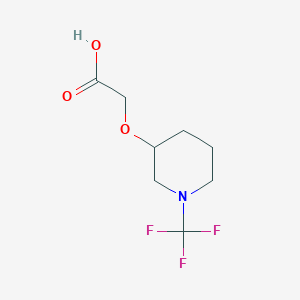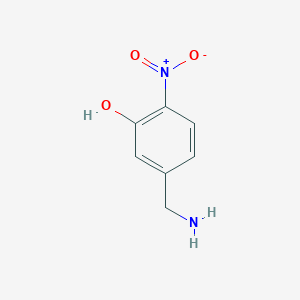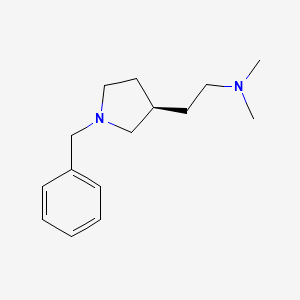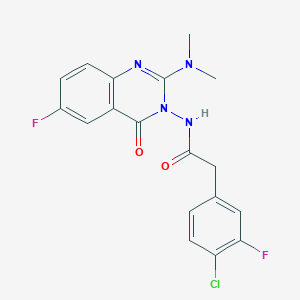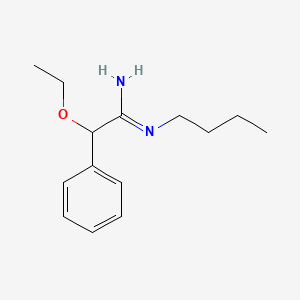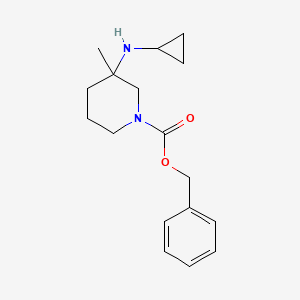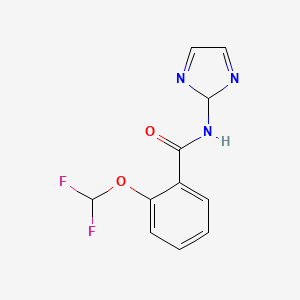
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a difluoromethoxy group and an imidazole ring, which are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step involves the substitution of a suitable leaving group with a difluoromethoxy group, often using difluoromethyl ethers in the presence of a base.
Coupling with Benzamide: The final step involves coupling the imidazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen.
Substitution: Formation of substituted derivatives with new functional groups replacing the difluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(fluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- 2-(trifluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- 2-(methoxy)-N-(2H-imidazol-2-yl)benzamide
Uniqueness
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
446268-85-5 |
|---|---|
Molekularformel |
C11H9F2N3O2 |
Molekulargewicht |
253.20 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9F2N3O2/c12-10(13)18-8-4-2-1-3-7(8)9(17)16-11-14-5-6-15-11/h1-6,10-11H,(H,16,17) |
InChI-Schlüssel |
OILKZUNZRIFYHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2N=CC=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


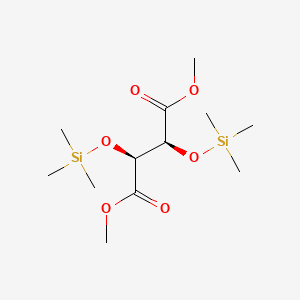
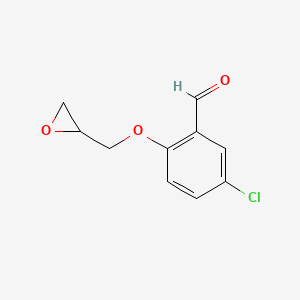
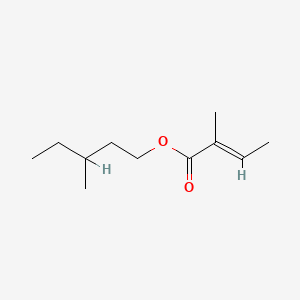
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)



